molecular formula C14H17FN2O3 B6632170 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid

3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid

Cat. No.: B6632170
M. Wt: 280.29 g/mol
InChI Key: PWYQWFIBIFQYJM-UHFFFAOYSA-N
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Description

3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid is a complex organic compound that features a fluorinated pyridine ring, a piperidine ring, and a propanoic acid moiety

Properties

IUPAC Name

3-[1-(5-fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c15-12-6-11(7-16-8-12)14(20)17-5-1-2-10(9-17)3-4-13(18)19/h6-8,10H,1-5,9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYQWFIBIFQYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)F)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the preparation of the fluorinated pyridine derivative. This can be achieved through a series of reactions including halogenation and nucleophilic substitution. The piperidine ring is then introduced via a cyclization reaction, followed by the attachment of the propanoic acid group through a coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the fluorine atom .

Scientific Research Applications

3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism by which 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridine derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 3-[1-(5-Fluoropyridine-3-carbonyl)piperidin-3-yl]propanoic acid apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties.

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